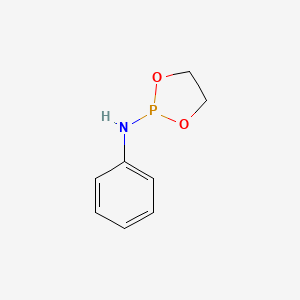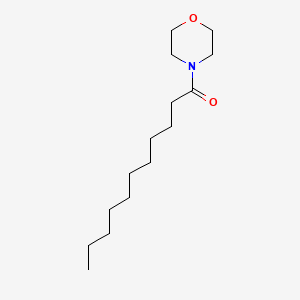
2-Picoline, 3-ethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Picoline, 3-ethyl-, hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is a hydrochloride salt form of 3-ethyl-2-picoline, which is a substituted pyridine. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Picoline, 3-ethyl-, hydrochloride typically involves the alkylation of 2-picoline with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The resulting 3-ethyl-2-picoline is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of pyridine derivatives, including this compound, often involves the use of catalytic processes. One common method is the gas-phase synthesis over shape-selective catalysts such as ZSM-5 zeolite. This method allows for high selectivity and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Picoline, 3-ethyl-, hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Picolinic acid.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Picoline, 3-ethyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Picoline, 3-ethyl-, hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a ligand for metal ions, forming complexes that can influence enzymatic activities and other biochemical processes. The pyridine ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to different targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpyridine (2-Picoline): A precursor for the synthesis of various pyridine derivatives.
3-Methylpyridine (3-Picoline): Used in the production of nicotinic acid and other chemicals.
Picolinic Acid: Known for its role in metal ion chelation and biological activities.
Uniqueness
2-Picoline, 3-ethyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 3-position of the pyridine ring differentiates it from other picoline derivatives and influences its reactivity and applications.
Propriétés
Numéro CAS |
31299-84-0 |
|---|---|
Formule moléculaire |
C8H12ClN |
Poids moléculaire |
157.64 g/mol |
Nom IUPAC |
3-ethyl-2-methylpyridine;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-3-8-5-4-6-9-7(8)2;/h4-6H,3H2,1-2H3;1H |
Clé InChI |
SIYLAWZQXVOXPR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=CC=C1)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




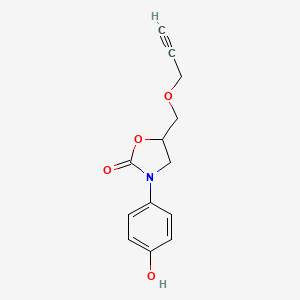
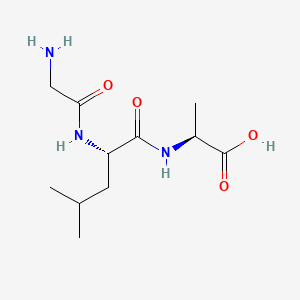
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695195.png)
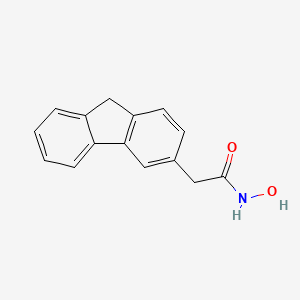
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695202.png)

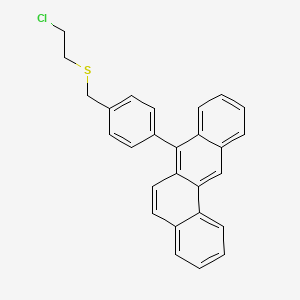
![1,4-Butanedione, 1,4-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14695215.png)

